molecular formula C21H23N7O B2980644 (4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone CAS No. 1428378-14-6

(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2980644
CAS No.: 1428378-14-6
M. Wt: 389.463
InChI Key: NNWNNLPXKMLPNN-UHFFFAOYSA-N
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Description

(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C21H23N7O and its molecular weight is 389.463. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. Phosphorylation can modify proteins to switch them on or off and it is crucial for many cellular processes, including metabolism, cell signaling, gene expression, and the cell cycle .

Mode of Action

The compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, preventing the phosphorylation process and thus, the activation of the downstream signaling pathways .

Biochemical Pathways

The inhibition of tyrosine kinases affects several biochemical pathways. These enzymes play a key role in the activation of many cellular processes, including cell growth and division, cell movement, and cell death. By inhibiting tyrosine kinases, this compound can disrupt these processes, leading to the inhibition of cell proliferation and induction of apoptosis .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and induction of apoptosis in cells that rely on the specific tyrosine kinases for survival and proliferation . This makes the compound potentially useful in the treatment of diseases characterized by overactive tyrosine kinases, such as certain types of leukemia .

Properties

IUPAC Name

[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O/c1-15-5-7-23-18(12-15)26-19-13-20(25-16(2)24-19)27-8-10-28(11-9-27)21(29)17-4-3-6-22-14-17/h3-7,12-14H,8-11H2,1-2H3,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWNNLPXKMLPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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